(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
“(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “this compound”, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Nanoadsorbent Synthesis
(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, as part of the thiazole derivative family, relates to research on novel magnetic nanoadsorbents. For example, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) has been synthesized and applied in removing Zn2+ and Cd2+ ions from industrial wastes (Zargoosh et al., 2015).
Antimicrobial and Antifungal Activities
Thiazolidine derivatives, closely related to the given compound, have shown antimicrobial and antifungal activities. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated varying degrees of antibacterial activity against Gram-negative bacteria and antifungal activity (Abd Alhameed et al., 2019).
Antibacterial Agents
Design and synthesis of novel analogs in the thiazole family have led to promising antibacterial agents. For example, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthesis of Polyamides
The compound's structural elements, such as benzodioxine, have been used in the synthesis of ordered polyamides, with potential applications in material science (Ueda & Sugiyama, 1994).
Antitumor Agents
Similar compounds in the benzodioxin family have been synthesized and evaluated for antitumor activity, indicating a potential for the development of new cancer therapies (Lee et al., 1992).
Properties
IUPAC Name |
N-(4-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-6-18-13-10(16)4-3-5-12(13)22-15(18)17-14(19)11-9-20-7-8-21-11/h3-5,9H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBEXVFQXIBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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